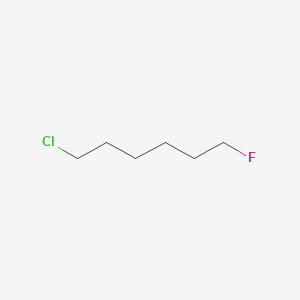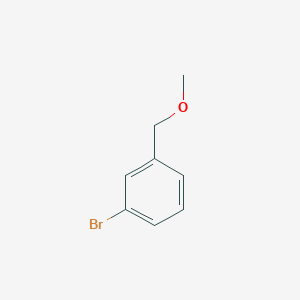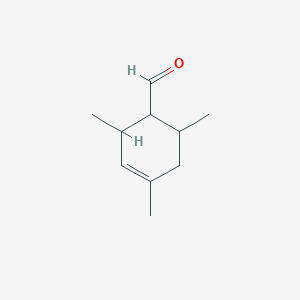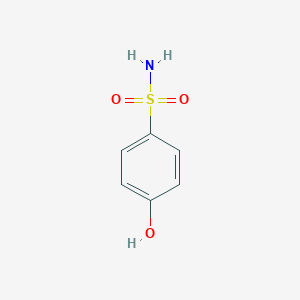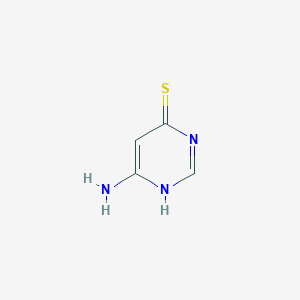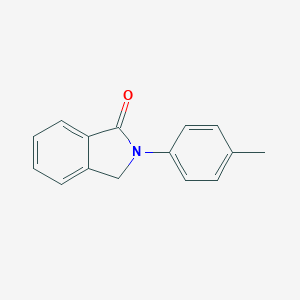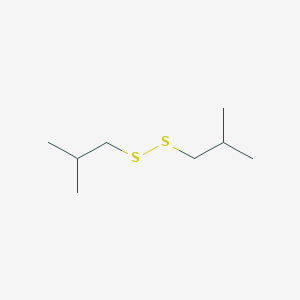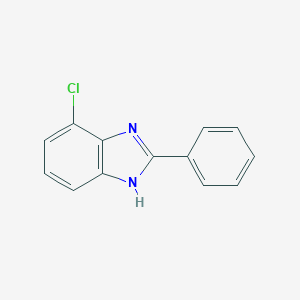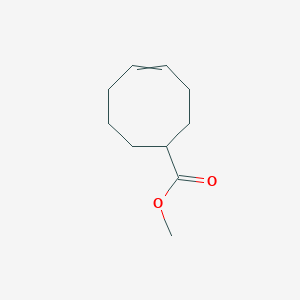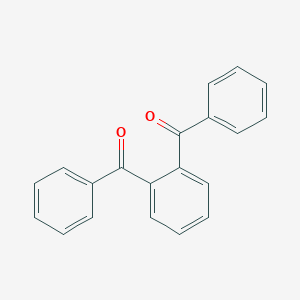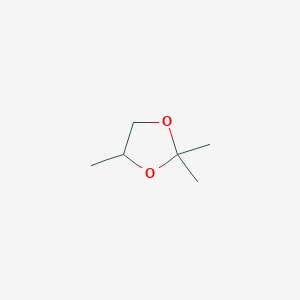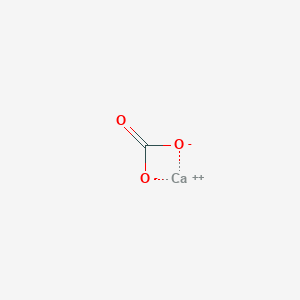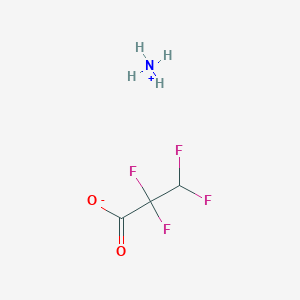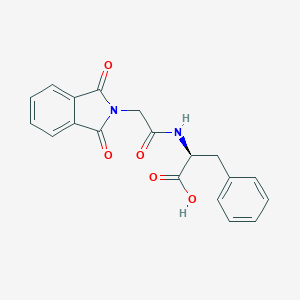
Alanine, 3-phenyl-N-(phthalimidoacetyl)-, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, 3-phenyl-N-(phthalimidoacetyl)-, L- is a synthetic amino acid that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as L-Phthalylalanine or PAA and is synthesized through a multi-step process.
Mecanismo De Acción
The exact mechanism of action of L-Phthalylalanine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response and the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
L-Phthalylalanine has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of prostaglandins and leukotrienes. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using L-Phthalylalanine in lab experiments is its ability to selectively target certain enzymes and pathways. This makes it a valuable tool for studying the mechanisms of inflammation and cancer growth. However, one limitation of using this compound is its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research involving L-Phthalylalanine. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the safety and toxicity of L-Phthalylalanine in humans.
In conclusion, L-Phthalylalanine is a synthetic amino acid with potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor properties make it a valuable tool for scientific research. While there are limitations to its use, further research is needed to fully understand its potential benefits and risks.
Métodos De Síntesis
The synthesis of L-Phthalylalanine involves the reaction of phthalic anhydride with L-phenylalanine in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride and ammonium hydroxide to yield the final product.
Aplicaciones Científicas De Investigación
L-Phthalylalanine has been found to have a wide range of potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been shown to have potential in the treatment of depression and anxiety disorders.
Propiedades
Número CAS |
1170-07-6 |
|---|---|
Nombre del producto |
Alanine, 3-phenyl-N-(phthalimidoacetyl)-, L- |
Fórmula molecular |
C19H16N2O5 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H16N2O5/c22-16(20-15(19(25)26)10-12-6-2-1-3-7-12)11-21-17(23)13-8-4-5-9-14(13)18(21)24/h1-9,15H,10-11H2,(H,20,22)(H,25,26)/t15-/m0/s1 |
Clave InChI |
BAIZNEMAFFNNOX-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Sinónimos |
N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-L-phenylalanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




